molecular formula C15H13N3 B15397245 1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole

1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole

Cat. No.: B15397245
M. Wt: 235.28 g/mol
InChI Key: HZXVBAJBBSMPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole (CAS 1577187-69-9) is a high-purity chemical reagent of significant interest in medicinal chemistry and pharmaceutical research. This compound features the 1,2,3-triazole ring, a versatile scaffold synthesized reliably via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry" . The 1,2,3-triazole core is highly stable under physiological conditions and acts as a bioisostere for amide bonds, capable of engaging in hydrogen bonding and π-stacking interactions within enzyme active sites . Its primary research value lies in its role as a key intermediate in the development of potent enzyme inhibitors. Specifically, derivatives of 1-phenyl-1,2,3-triazole have been extensively investigated as inhibitors of human carbonic anhydrase (CA) isoforms, including the cytosolic hCA I and II and the tumor-associated hCA IX . The "click-tail" approach, which incorporates this triazole scaffold, is a recognized strategy for developing isoform-selective CA inhibitors, which are relevant for applications in glaucoma and anticancer therapies . Physically, this compound is supplied as a yellow to pale yellow solid with a melting point of 89 to 92 °C . It should be stored under an inert atmosphere in a refrigerator (2 to 8 °C) to maintain stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

4-(2-methylphenyl)-1-phenyltriazole

InChI

InChI=1S/C15H13N3/c1-12-7-5-6-10-14(12)15-11-18(17-16-15)13-8-3-2-4-9-13/h2-11H,1H3

InChI Key

HZXVBAJBBSMPGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN(N=N2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the triazole ring critically influence electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions 1, 4, 5) Key Structural Features Impact on Properties Reference
1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole 1-Ph, 4-(o-tolyl) Planar aromatic core; ortho-methyl group Enhanced steric hindrance; moderate lipophilicity N/A
4-Phenyl-5-(p-tolyl)-1H-1,2,3-triazole 4-Ph, 5-(p-tolyl) Para-methyl group Improved solubility vs. ortho-substituted analogs
4-(3-Fluorophenyl)-1-(3-CF3-benzyl)-1H-triazole 1-(CF3-benzyl), 4-(3-F-Ph) Fluorine and trifluoromethyl groups High electronegativity; metabolic stability
1-Ferrocenyl-4-aryl-1H-triazole 1-Ferrocenyl, 4-aryl Organometallic moiety Redox activity; anticancer applications

Key Observations :

  • Electron-Withdrawing Groups (e.g., F, CF₃): Fluorinated analogs (e.g., compound 8 in ) exhibit enhanced metabolic stability and membrane permeability due to reduced electron density and increased lipophilicity.
  • Organometallic Derivatives: Ferrocenyl-substituted triazoles (e.g., type 24 in ) display unique electrochemical properties, enabling applications in catalysis or anticancer therapies.

Key Observations :

  • Microwave Synthesis : Fluorinated triazoles achieved >90% yields under solvent-free microwave conditions, highlighting efficiency gains over conventional methods .
  • Sterically Challenged Substrates : The target compound’s o-tolyl group may slow reaction kinetics compared to less hindered analogs (e.g., benzyl or para-substituted derivatives) .
Physical and Spectral Properties

Comparative spectral data (NMR, IR) and physical states:

Compound Physical State ¹H NMR (δ, ppm) IR (cm⁻¹) Reference
1-Phenyl-4-(o-tolyl)-1H-triazole Not reported Expected: 7.2–7.6 (aryl), 2.3 (CH₃) ~3100 (C-H aromatic) N/A
4-Phenyl-5-(p-tolyl)-1H-triazole (4a) Yellow oil 7.1–7.5 (aryl), 2.4 (CH₃) 3050, 1600 (C=C)
1-(2-CF3-benzyl)-4-(2-CF3-Ph)-1H-triazole Solid 7.6–8.1 (aryl), 4.7 (CH₂) 1250–1100 (C-F)

Key Observations :

  • Aromatic Signals : All analogs show characteristic aryl proton resonances at δ 7.1–8.1. The o-tolyl group’s methyl signal (~δ 2.3) would overlap with aliphatic protons in other positions.
  • Fluorinated Analogs: Distinct C-F stretches (~1250–1100 cm⁻¹) in IR differentiate them from non-halogenated triazoles .

Key Observations :

  • Antimicrobial Activity : Triazole derivatives with heterocyclic extensions (e.g., benzimidazole in ) show superior activity compared to simpler aryl-substituted triazoles.
  • Corrosion Inhibition : Benzyl-substituted triazoles outperform phenyl analogs due to stronger adsorption via π-electrons and lone pairs on nitrogen .

Preparation Methods

Copper-Catalyzed One-Pot Synthesis

The one-pot synthesis of 1-phenyl-4-(o-tolyl)-1H-1,2,3-triazole leverages copper iodide (CuI) and 1,8-diazabicycloundec-7-ene (DBU) as a catalytic system to streamline the formation of the triazole ring. In this method, phenylacetaldehyde derivatives or terminal alkynes react with pre-formed organic azides under mild conditions. A representative procedure involves the sequential addition of phenylacetaldehyde (1.0 mmol) to a reaction mixture containing CuI (0.1 equiv) and DBU (1.2 equiv) in dichloromethane at room temperature. After stirring for 0.5–2 hours, the mixture is quenched with aqueous ammonia, extracted with dichloromethane, and purified via silica gel chromatography using petroleum ether/ethyl acetate.

This method achieves a yield of 92–94% for this compound, as evidenced by $$ ^1H $$ NMR analysis showing characteristic singlet peaks for the triazole proton (δ 7.97 ppm) and aromatic protons of the o-tolyl group (δ 7.40–7.35 ppm). The use of DBU enhances reaction efficiency by deprotonating intermediates, facilitating cyclization.

Click Chemistry via Copper-Catalyzed Azide-Alkyne Cycloaddition

The Huisgen-Meldal-Sharpless reaction, a cornerstone of click chemistry, enables modular synthesis of 1,4-disubstituted triazoles. For this compound, this method involves reacting phenylacetylene with an o-tolyl azide in the presence of CuSO₄ and sodium ascorbate. A typical protocol combines phenylacetylene (1.2 equiv), o-tolyl azide (1.0 equiv), CuSO₄ (0.2 equiv), and sodium ascorbate (0.4 equiv) in a tert-butanol/water mixture (2:1 v/v) at 60°C for 12 hours. Workup includes extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and column chromatography.

This approach offers regioselectivity for the 1,4-isomer, with yields exceeding 90%. The reaction mechanism involves a copper(I)-acetylide intermediate, which reacts with the azide to form a six-membered transition state, culminating in triazole ring closure.

Optimization of Reaction Conditions

Variations in catalyst loading, solvent systems, and temperature significantly impact yield and reaction time. Comparative studies reveal that CuI/DBU systems in dichloromethane achieve faster reaction completion (0.5–2 hours) compared to CuSO₄/ascorbate in aqueous tert-butanol (12 hours). Elevated temperatures (60–80°C) accelerate the CuAAC reaction but may promote side reactions in the presence of sensitive functional groups.

Table 1: Optimization Parameters for this compound Synthesis

Method Catalyst System Solvent Temperature (°C) Time (h) Yield (%)
One-Pot Synthesis CuI/DBU Dichloromethane 25 0.5–2 92–94
CuAAC CuSO₄/Sodium Ascorbate tert-BuOH/H₂O 60 12 90–92

Spectroscopic Characterization and Analytical Data

The structural identity of this compound is confirmed through $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and mass spectrometry. Key spectral data include:

  • $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 7.97 (s, 1H, triazole-H), 7.94–7.91 (m, 2H, phenyl-H), 7.40–7.35 (m, 7H, aromatic-H), 2.28 (s, 3H, o-tolyl-CH₃).
  • $$ ^{13}C $$ NMR (100 MHz, CDCl₃) : δ 147.8 (triazole-C), 137.2–125.1 (aromatic-C), 21.5 (CH₃).
  • MS (EI) : m/z 235 (M⁺), 91 (C₇H₇⁺).

Table 2: Comparative Spectral Data for this compound

Technique Key Signals Reference
$$ ^1H $$ NMR δ 7.97 (s, 1H), 2.28 (s, 3H)
$$ ^{13}C $$ NMR δ 147.8 (triazole-C), 21.5 (CH₃)
MS m/z 235 (M⁺), 91 (base peak)

Q & A

How can researchers optimize the synthesis of 1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole to improve yield and regioselectivity?

Methodological Answer:
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for regioselective 1,4-disubstituted triazole formation. Key parameters include:

  • Catalyst System: Use CuI with Hünig’s base in acetonitrile to achieve >85% yield .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or MeCN) enhance reaction rates and regioselectivity .
  • Temperature Control: Microwave-assisted synthesis at 50–80°C reduces side reactions and improves efficiency .
    Advanced strategies include flow chemistry for scalability and ligand-free Pd-catalyzed C-H arylation for late-stage functionalization .

What are the best practices for determining the crystal structure of this compound using SHELX software?

Methodological Answer:

  • Data Collection: Use high-resolution X-ray diffraction data (≤1.0 Å) to resolve positional disorder in aromatic substituents .
  • Refinement: Employ SHELXL with anisotropic displacement parameters for non-H atoms. For H atoms, use riding models or independent refinement for acidic protons .
  • Validation: Check for π-π stacking interactions (common in triazoles) and hydrogen bonds using PLATON or Mercury .
    Note: SHELX is robust for small-molecule refinement but requires manual intervention for twinned data or pseudosymmetry .

Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Identify triazole protons (δ 7.8–8.1 ppm) and substituent environments (e.g., o-tolyl methyl at δ 2.4–2.6 ppm) .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
  • IR Spectroscopy: Detect triazole ring vibrations (1600–1450 cm⁻¹) and substituent-specific bands (e.g., C-F stretches if fluorinated analogs are present) .

What in vitro assays are suitable for evaluating the glycosidase inhibition potential of this compound?

Methodological Answer:

  • α-Glucosidase Inhibition: Use yeast maltase or porcine pancreatic α-amylase (PPA) assays. IC50 values <50 µM indicate strong activity .
  • Mechanistic Studies: Monitor Schiff base formation via UV-Vis spectroscopy (λmax ~300 nm) between the triazole aldehyde and enzyme amine groups .
  • Kinetic Analysis: Employ Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

How do substituents on the phenyl and o-tolyl groups influence biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -NO2, -CF3): Enhance enzyme inhibition by increasing electrophilicity of the triazole core .
  • Halogen Substituents (e.g., -Br, -Cl): Improve pharmacokinetic properties via lipophilic interactions .
  • Steric Effects: o-Tolyl groups may hinder binding in planar active sites, reducing efficacy compared to para-substituted analogs .

How can molecular docking predict interaction mechanisms with target enzymes?

Methodological Answer:

  • Software: Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3) optimized for triazoles .
  • Binding Site Analysis: Focus on catalytic residues (e.g., Asp/Glu in glycosidases) and π-π stacking with aromatic enzyme pockets .
  • Validation: Compare docking poses with crystallographic data (e.g., PDB: 3TX for triazole-enzyme complexes) .

What factors control regioselectivity during triazole formation in synthetic routes?

Methodological Answer:

  • Catalyst Choice: Cu(I) ensures 1,4-regioselectivity, while Ru catalysts favor 1,5-products (not applicable here) .
  • Substrate Effects: Electron-deficient alkynes accelerate cycloaddition but may reduce regioselectivity .
  • Solvent Polarity: High polarity stabilizes dipolar transition states, favoring 1,4-products .

What methodologies assess the cytotoxicity of this compound?

Methodological Answer:

  • MTT Assay: Test against human cell lines (e.g., HEK293, HeLa) to determine IC50 values .
  • Selectivity Index: Compare cytotoxicity with therapeutic activity (e.g., IC50 ratios >10 indicate safety) .
  • Apoptosis Markers: Use flow cytometry with Annexin V/PI staining to quantify cell death pathways .

How can researchers investigate polymorphic forms and their stability?

Methodological Answer:

  • PXRD: Compare experimental patterns with simulated data from single-crystal structures .
  • DSC/TGA: Identify melting points and thermal decomposition profiles to assess stability .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···N) driving polymorphism .

What advanced techniques elucidate the mode of action in enzyme inhibition?

Methodological Answer:

  • X-ray Crystallography: Resolve enzyme-inhibitor complexes (e.g., PPA-triazole adducts) at ≤2.0 Å resolution .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate reaction pathways for covalent inhibition (e.g., Schiff base formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.